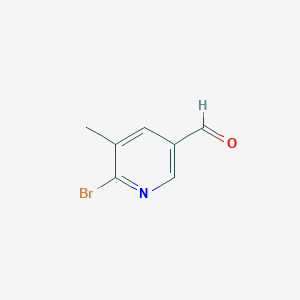

6-Bromo-5-methylnicotinaldehyde

Descripción

Overview of Nicotinaldehyde Scaffolds in Synthetic Chemistry

The nicotinaldehyde scaffold is a privileged structure in synthetic chemistry due to the presence of a reactive aldehyde group on an electron-deficient pyridine (B92270) ring. This combination allows for a diverse range of chemical transformations. The aldehyde functionality can readily participate in reactions such as oxidations, reductions, and the formation of imines and carbon-carbon bonds through various coupling reactions. The pyridine nitrogen imparts unique electronic properties to the ring, influencing its reactivity and providing a site for potential coordination with metal catalysts.

Significance of Halogenated Pyridine Carbaldehydes in Organic Synthesis

The introduction of halogen atoms onto the pyridine carbaldehyde framework significantly enhances its synthetic utility. Halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. ambeed.com The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of a wide array of functional groups. This strategic functionalization is crucial for the development of new molecular entities with tailored properties. The position of the halogen atom on the pyridine ring, along with other substituents, dictates the regioselectivity of these coupling reactions. ambeed.com

Research Rationale for Investigating 6-Bromo-5-methylnicotinaldehyde

The specific compound, this compound, presents a unique combination of functional groups that makes it a compound of interest for chemical investigation. The bromine atom at the 6-position, adjacent to the nitrogen, offers a prime site for nucleophilic aromatic substitution or cross-coupling reactions. The methyl group at the 5-position can influence the electronic and steric environment of the molecule, potentially modulating its reactivity and the properties of its derivatives. The aldehyde group at the 3-position is a key functional group for further synthetic elaborations. The strategic placement of these three functional groups on the pyridine scaffold suggests that this compound could serve as a valuable and versatile intermediate for the synthesis of complex, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUTVVKVSPUTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660571 | |

| Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885167-81-7 | |

| Record name | 6-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Methylnicotinaldehyde and Its Congeners

Established Synthetic Pathways for 6-Bromo-5-methylnicotinaldehyde

The synthesis of this compound is typically achieved through carefully designed multi-step sequences that require precise control over reaction conditions to ensure desired outcomes.

Multi-step Synthetic Sequences

The construction of the this compound molecule often involves a linear sequence of reactions, starting from more readily available precursors. While a direct, one-pot synthesis is not commonly reported, multi-step pathways allow for the sequential introduction of the required functional groups—the bromine atom, the methyl group, and the aldehyde—onto the pyridine (B92270) core. syrris.jp These sequences are designed using principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com

A representative synthetic strategy might begin with a pre-functionalized pyridine ring, such as a methyl-substituted nicotinic acid or ester. The synthesis proceeds through a series of transformations, including halogenation and functional group interconversion, to arrive at the final aldehyde product. For instance, a common approach in heterocyclic chemistry involves the synthesis of a halogenated intermediate which can then be further modified. nih.gov A patent for a related bromo-substituted heterocyclic compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, illustrates a typical four-step process starting from 3-bromobenzylcyanide, involving reduction, carbamate (B1207046) formation, cyclization, and hydrolysis. google.com

Role of Precursors and Intermediate Compounds

The choice of starting material, or precursor, is fundamental to the success of the synthesis. For this compound, logical precursors could include 5-methylnicotinic acid or its derivatives. These precursors already contain the essential carbon skeleton of the target molecule.

Key intermediates play a crucial role in the synthetic pathway. For example, in the synthesis of related substituted pyridines, compounds like 4-Methyl-5-nitropyridin-2-ol serve as a starting point for a sequence of reactions. rsc.org This precursor can undergo bromination to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.org This intermediate is then converted to a more reactive species, such as 3-bromo-2-chloro-4-methyl-5-nitropyridine, by treatment with phosphoryl chloride (POCl₃). rsc.org This chloro-intermediate can then undergo further reactions, such as conversion to an iodo-intermediate using sodium iodide, which can be more suitable for subsequent cross-coupling reactions or other transformations. rsc.org

Another relevant example is the synthesis of methyl 5-bromo-6-hydroxynicotinate, where methyl 6-hydroxynicotinate acts as the direct precursor for bromination. chemicalbook.com This highlights a common strategy where bromination is performed on a pyridine ring that is already substituted with other functional groups.

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of this compound and its congeners are highly dependent on the specific reaction conditions employed at each step. Optimization of these conditions is a key aspect of the synthetic process.

Key parameters that are frequently optimized include temperature, solvent, and the choice of reagents. For example, the bromination of methyl 6-hydroxynicotinate to form methyl 5-bromo-6-hydroxynicotinate is conducted by heating the precursor with bromine in acetic acid at 60°C for 18 hours. chemicalbook.com In the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, the reaction is heated at 75°C for 19 hours using acetonitrile (B52724) as the solvent. rsc.org The subsequent conversion to the iodo derivative is performed at 80°C for 1 hour in propionitrile. rsc.org In the synthesis of a related bromo-compound, reaction temperatures are carefully controlled, for instance between -20°C and 20°C for carbamate formation and between 20°C and 100°C for the final hydrolysis step. google.com

The choice of solvent can also dramatically influence reactivity and selectivity. In methylation reactions on related heterocyclic systems, solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) have been shown to improve the selectivity for the desired product compared to more polar solvents like acetone (B3395972) or DMF. nih.gov

Table 1: Examples of Reaction Conditions in the Synthesis of Brominated Pyridine Derivatives

| Reaction Step | Precursor | Reagents | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromination | 4-Methyl-5-nitropyridin-2-ol | Bromine | Acetic Acid | Not specified | 1.5 hours | 91% | rsc.org |

| Chlorination | 3-bromo-4-methyl-5-nitropyridin-2-ol | POCl₃ | Acetonitrile | 75°C | 19 hours | 88% | rsc.org |

| Iodination | 3-bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl | Propionitrile | 80°C | 1 hour | Not specified | rsc.org |

Novel Synthetic Approaches to this compound Analogs

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of substituted pyridines, which can be applied to the synthesis of analogs of this compound. These methods often focus on improving regioselectivity and efficiency.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of pyridine rings is a significant synthetic challenge. Novel strategies have been developed to control the position of bromination. One such strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions, and can be subsequently removed to yield the desired substituted pyridine. researchgate.net

Another approach to ensure regioselectivity is the introduction of directing groups. For example, in the synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing groups were temporarily introduced to direct the bromination to the C6 position specifically. nih.gov This principle can be applied to pyridine systems to achieve selective bromination. More recent and novel methods include the use of triborane (B₃H₇) adducts of pyridine derivatives, which can undergo regioselective C–H functionalization under mild conditions. rsc.org The classic Sandmeyer reaction, used to synthesize 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine, is also a reliable method for regioselective halogenation. chemicalbook.com

Methylation Strategies on Pyridine Ring Systems

The introduction of a methyl group onto a pyridine ring, especially one that is already substituted, requires careful selection of the methylation agent and reaction conditions to control selectivity. Research into the methylation of related N-heterocycles, such as 6-bromopurine (B104554), provides valuable insights. nih.gov It was found that the choice of methylating agent is critical; for instance, [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) was more effective than [¹¹C]methyl iodide ([¹¹C]CH₃I) for achieving methylation at a lower temperature (100°C). nih.gov

Furthermore, the solvent plays a crucial role in determining the regioselectivity of methylation. Less polar solvents like THF and AcOEt were found to improve the selectivity of N-methylation at the desired position compared to more conventional polar aprotic solvents like DMF. nih.gov This demonstrates that careful tuning of reaction parameters can significantly enhance the yield of the desired methylated product while minimizing the formation of unwanted isomers. nih.gov

Table 2: Effect of Solvent on the Selectivity of ¹¹C-Methylation of 6-bromopurine at 140°C

| Solvent | [¹¹C]7m6BP/[¹¹C]9m6BP Selectivity | Reference |

|---|---|---|

| Acetone | ~1:1 | nih.gov |

| Acetonitrile | ~1:1 | nih.gov |

| N,N-dimethylformamide (DMF) | ~1:1 | nih.gov |

| Tetrahydrofuran (THF) | ~2:1 | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~2:1 | nih.gov |

Aldehyde Functional Group Introduction Methods

Several established methods are employed by chemists to introduce an aldehyde group onto a pyridine ring structure, a key feature of this compound. The choice of method often depends on the starting material and the desired outcome.

One common approach is the oxidation of a primary alcohol . In this method, a compound containing a hydroxymethyl group (-CH₂OH) is treated with an oxidizing agent to form the aldehyde (-CHO). For instance, manganese dioxide (MnO₂) can be used to effectively carry out this transformation under mild conditions.

Another widely used technique is the formylation of a lithiated pyridine . This process involves using a strong base, such as n-butyllithium, to remove a proton from the pyridine ring, creating a highly reactive intermediate. This intermediate then reacts with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. This method offers high regioselectivity, meaning the aldehyde group can be placed at a specific position on the ring.

The reduction of a nitrile (a compound containing a -C≡N group) presents a third pathway. Reagents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. This method is particularly useful when the corresponding nitrile is more readily available than the alcohol or when other parts of the molecule are sensitive to the conditions of other methods.

A summary of these methods is presented in the interactive table below.

| Method | Starting Material | Key Reagents | Primary Advantage |

| Oxidation | Primary Alcohol | Manganese dioxide (MnO₂) | Mild reaction conditions |

| Formylation | Halogenated Pyridine | n-Butyllithium, N,N-dimethylformamide (DMF) | High regioselectivity |

| Nitrile Reduction | Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Good for sensitive molecules |

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including derivatives of this compound. The aim is to develop more environmentally friendly processes that minimize waste and reduce the use of hazardous substances.

A key focus is the use of safer solvents . Many traditional chemical reactions use volatile organic compounds (VOCs) that can be harmful to the environment and human health. Researchers are exploring greener alternatives like water, supercritical fluids, and ionic liquids to reduce the environmental impact of synthesis.

The use of catalysis is another cornerstone of green chemistry. Catalysts increase the rate of a reaction without being consumed in the process. This leads to greater efficiency and less waste. For example, palladium-catalyzed cross-coupling reactions, which are instrumental in synthesizing substituted pyridines, are continuously being refined to use lower amounts of the palladium catalyst and more environmentally benign supporting molecules called ligands.

Atom economy is a principle that seeks to maximize the incorporation of all starting materials into the final product. This involves designing reactions that are highly efficient and avoid the use of "protecting groups," which are temporary modifications to a molecule that add steps and generate waste.

The application of microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This can lead to faster, more efficient reactions with higher yields.

The table below outlines the application of these green chemistry principles in the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Derivative Synthesis | Key Benefit |

| Safer Solvents | Utilizing water or ionic liquids instead of volatile organic compounds. | Reduced environmental pollution and health risks. |

| Catalysis | Employing recyclable catalysts like palladium to facilitate reactions. | Increased efficiency and reduced waste. |

| Atom Economy | Designing synthetic routes where most atoms of the reactants are incorporated into the final product. | Minimization of chemical waste. |

| Energy Efficiency | Using microwave-assisted synthesis to accelerate reactions. | Reduced energy consumption and faster production times. |

Chemical Reactivity and Transformation Studies of this compound

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical reactivity is primarily dictated by two key functional groups: the bromine substituent on the pyridine ring and the aldehyde group. These sites allow for a variety of chemical transformations, making the compound a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Synthesis and Reactivity

Potential Synthetic Routes

A plausible synthetic strategy would likely involve the bromination and formylation of a suitable pyridine (B92270) precursor. One potential route could start from 5-methylnicotinamide (B1205210) or a related derivative, involving a Hofmann rearrangement to introduce an amino group, followed by a Sandmeyer reaction to install the bromo substituent. Subsequent formylation at the 3-position could then be achieved through various methods.

Alternatively, a more direct approach might involve the direct bromination of a pre-existing 5-methylnicotinaldehyde. However, controlling the regioselectivity of such a reaction could be challenging. A more controlled synthesis might involve the construction of the substituted pyridine ring from acyclic precursors.

Reactivity Profile

The reactivity of 6-Bromo-5-methylnicotinaldehyde is dictated by its three key functional groups:

Aldehyde Group: This group is susceptible to nucleophilic attack, allowing for the formation of alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and carbon-carbon bonds (e.g., through Wittig or Grignard reactions).

Bromo Group: The bromine atom at the 6-position is activated towards nucleophilic aromatic substitution and is a prime candidate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.

Pyridine Ring: The pyridine nitrogen can be protonated or alkylated and can coordinate to metal centers, influencing the reactivity of the other functional groups.

Applications of 6 Bromo 5 Methylnicotinaldehyde in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

In synthetic organic chemistry, "building blocks" are fundamental molecular units used to construct complex compounds through controlled chemical reactions. cymitquimica.com 6-Bromo-5-methylnicotinaldehyde is an exemplary building block, categorized as a heterocyclic and organic building block due to its structure. cymitquimica.combldpharm.com Its utility is derived from the presence of multiple reactive sites: the aldehyde functional group and the bromo-substituted aromatic pyridine (B92270) ring, which enable its participation in a wide array of synthetic transformations.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 885167-81-7 | lianhe-aigen.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrNO | lianhe-aigen.comsigmaaldrich.com |

| Molecular Weight | 200.04 g/mol | lianhe-aigen.com |

| Synonyms | Not Available | |

The structure of this compound makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The aldehyde group can undergo reactions such as condensation, oxidation, or reduction, while the bromo-substituted pyridine core is amenable to cross-coupling reactions. This dual reactivity allows for the construction of fused ring systems and highly substituted heterocyclic structures. Research has shown that related bromo-pyridines can serve as precursors in the synthesis of heterocycles like pyridines, pyrimidines, and quinolines. For instance, analogous synthetic routes involving substituted pyridines have been used to create complex structures such as 6-BROMO-5-METHYL cphi-online.combldpharm.comTRIAZOLO[1,5-A]PYRIDINE, demonstrating the utility of such scaffolds in building intricate molecular frameworks. chemicalbook.com

The development of new therapeutic agents often relies on key molecular intermediates that can be elaborated into a final drug substance. researchgate.netfrontiersin.org this compound and its derivatives are valuable in this context. Research indicates that derivatives of similar brominated nicotinic structures have been investigated for their potential as anti-cancer and anti-inflammatory agents, as well as enzyme inhibitors. A significant application of related compounds is in the synthesis of radiolabeled molecules for clinical imaging. For example, the related compound 6-bromopurine (B104554) is a key precursor in the synthesis of 6-bromo-7-[¹¹C]methylpurine, a radiotracer used to assess the activity of Multidrug Resistance-Associated Protein 1 (MRP1) in the human brain and lungs. nih.gov This highlights the role of such brominated heterocycles as critical intermediates in creating advanced tools for medical diagnostics. nih.gov

The search for new and effective agrochemicals is critical for modern agriculture. The core structure of this compound has been explored for its potential in this sector. Specifically, derivatives of the compound have been investigated for potential pesticidal properties. The pyridine scaffold is a common feature in many successful agrochemicals, and the unique substitution pattern of this compound allows for the creation of novel derivatives that can be screened for desired biological activity against agricultural pests.

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify promising new drug candidates. nih.gov The "split synthesis" method is a common technique for assembling these libraries, where a starting material is divided, reacted with different reagents, and then recombined in cycles. nih.gov

The characteristics of this compound make it a highly suitable building block for such libraries. Its aldehyde group can react with a wide range of nucleophiles, while the bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of two separate points of diversity, enabling the generation of a vast number of unique compounds from a single, versatile starting material.

Utilization in Materials Science Research

The application of organic building blocks extends beyond life sciences into the realm of materials science. cymitquimica.combldpharm.com Heterocyclic compounds are integral to the development of advanced materials with specific electronic or optical properties. Building blocks like this compound are explored for their potential incorporation into materials such as Organic Light-Emitting Diodes (OLEDs), electronic materials, and magnetic materials. bldpharm.com The pyridine ring, with its inherent electronic properties, combined with the potential for further functionalization, makes this compound and its derivatives attractive candidates for creating novel organic materials with tailored functionalities.

Medicinal Chemistry and Biological Activity of 6 Bromo 5 Methylnicotinaldehyde and Its Derivatives

Design and Synthesis of Biologically Active Analogs

The core structure of 6-bromo-5-methylnicotinaldehyde presents multiple avenues for chemical modification to explore and optimize biological activity. The aldehyde functional group is a key site for derivatization, allowing for the synthesis of a wide array of analogs with diverse pharmacological profiles.

Structural Modification Strategies

The design of biologically active analogs of this compound often involves modifications at the aldehyde group and the pyridine (B92270) ring. A common strategy is the condensation of the aldehyde with various amines, hydrazines, or active methylene (B1212753) compounds to generate Schiff bases, hydrazones, and other extended conjugated systems. These modifications can significantly impact the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

For instance, the synthesis of novel substituted nicotines has utilized nicotinic acid hydrazide as a key intermediate, which is then reacted with different aromatic aldehydes to form hydrazones. ekb.eg This approach can be conceptually applied to this compound to generate a library of hydrazone derivatives. Furthermore, the aldehyde can be a precursor for the synthesis of other heterocyclic rings, expanding the chemical space for biological screening.

Another key strategy involves the modification of substituents on the pyridine ring. While this article focuses on the 6-bromo-5-methyl scaffold, the principles of substituent modification are broadly applicable. For example, in the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, various substituents at the C-6 position were introduced to evaluate the impact on antiviral activity. nih.gov This highlights the importance of exploring different functional groups at various positions on the heterocyclic core to modulate biological effects.

The synthesis of such derivatives often employs standard organic chemistry reactions. For example, the synthesis of 6-amino-5-bromoquinoxaline (B154387) involved a three-step process of cyclization, hydrogenation, and bromination. researchgate.net Similarly, the synthesis of 6-bromo-7-[11C]methylpurine was achieved through the methylation of 6-bromopurine (B104554). nih.gov These synthetic methodologies can be adapted for the elaboration of the this compound core.

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be envisioned.

The aldehyde group, for instance, could be replaced by other electron-withdrawing groups such as a nitrile (cyano group) or an aldoxime. acs.org These replacements can alter the electronic character and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with biological targets. acs.org The methyl group at the 5-position could be replaced by other small alkyl groups or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

The bromine atom itself can be considered a bioisostere for other halogens like chlorine or iodine, or even a methyl group in some contexts, although the electronic and steric effects would differ significantly. cambridgemedchemconsulting.com The choice of bioisosteric replacement depends on the specific biological target and the desired pharmacological profile. For example, in the design of muscarinic acetylcholine (B1216132) receptor ligands, various heterocyclic rings were explored as bioisosteric replacements for a lactone ring. nih.gov This principle of ring replacement could also be applied to the pyridine core of this compound.

Investigation of Pharmacological Profiles

Derivatives of this compound have been investigated for a range of pharmacological activities, leveraging the unique chemical features of this scaffold.

Enzyme Inhibition Studies (e.g., nicotinamidases, GSK-3β, ROMK channel activity)

Nicotinaldehydes and their derivatives have shown potential as enzyme inhibitors. nih.gov Specifically, nicotinaldehyde is a known potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid. nih.gov Kinetic studies have shown that nicotinaldehyde binds to these enzymes in the low micromolar to low nanomolar range. nih.gov The substitution pattern on the nicotinaldehyde ring can significantly influence inhibitory potency. For example, 5-substituted nicotinaldehyde analogues, such as 5-methylnicotinaldehyde, have been found to be potent inhibitors of all nicotinamidases tested. nih.gov This suggests that derivatives of this compound could also exhibit potent inhibitory activity against this class of enzymes.

| Enzyme Source | Inhibitor | K_i (µM) |

| Borrelia burgdorferi (BbNic) | Nicotinaldehyde | 1.4 |

| Plasmodium falciparum (PfNic) | Nicotinaldehyde | 0.011 |

| Saccharomyces cerevisiae (Pnc1) | Nicotinaldehyde | 0.20 |

| Streptococcus pneumoniae (SpNic) | Nicotinaldehyde | 0.012 |

| Caenorhabditis elegans (CePNC1) | Nicotinaldehyde | 0.013 |

| Caenorhabditis elegans (CePNC2) | Nicotinaldehyde | 0.046 |

| Plasmodium falciparum (PfNic) | 5-Methylnicotinaldehyde | Potent Inhibitor |

| Streptococcus pneumoniae (SpNic) | 5-Methylnicotinaldehyde | Potent Inhibitor |

Table 1: Inhibition of Nicotinamidases by Nicotinaldehyde and a Substituted Analog. nih.gov

Furthermore, the "6-bromo" substitution pattern is present in other biologically active molecules that target important enzymes. For example, 6-bromo-indirubin-3'-oxime (BIO) is a potent and selective inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in various diseases including cancer. nih.govmedchemexpress.com BIO was found to downregulate the activity of GSK-3β in colorectal cancer cells. nih.gov While structurally distinct from this compound, the presence of the 6-bromo moiety in a heterocyclic system highlights the potential for this substitution to contribute to GSK-3β inhibition.

Antimicrobial Activity (e.g., antibacterial, antifungal)

Substituted aromatic aldehydes and their derivatives have long been investigated for their antimicrobial properties. nih.gov The antimicrobial activity is often dependent on the nature and position of the substituents on the aromatic ring. nih.gov Studies have shown that aldehydes substituted with nitro, hydroxy, and halogen groups are among the most active. nih.gov This suggests that this compound and its derivatives could possess significant antimicrobial activity.

The aldehyde functional group itself is known to contribute to antimicrobial effects. core.ac.uknih.gov For instance, glutaraldehyde (B144438) and formaldehyde (B43269) are used as disinfectants and sterilants due to their broad-spectrum activity against bacteria, fungi, and viruses. core.ac.uk

Derivatives of nicotinic acid have also demonstrated promising antimicrobial activity. In one study, a series of novel substituted nicotines were synthesized and tested against various microbial strains. ekb.eg Certain hydrazone derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg For example, a hydrazone derivative (8d) exhibited notable activity against Staphylococcus aureus, Bacillus subtilis, and Aspergillus flavus. ekb.eg Another set of derivatives (10b and 10c) were potent against Pseudomonas aeruginosa and Penicillium expansum. ekb.eg These findings underscore the potential of developing potent antimicrobial agents from nicotinic acid-based scaffolds like this compound.

| Compound | Test Organism | Inhibition Zone (mm) | Reference Drug (Inhibition Zone, mm) |

| 8d | Staphylococcus aureus | 2.4 | Amoxicillin (2.3) |

| 8d | Bacillus subtilis | 3.2 | Amoxicillin (3.5) |

| 8d | Aspergillus flavus | 2.6 | Griseofulvin (2.4) |

| 10b | Pseudomonas aeruginosa | 2.6 | Amoxicillin (2.2) |

| 10b | Penicillium expansum | 2.8 | Griseofulvin (2.8) |

| 10c | Penicillium expansum | 2.8 | Griseofulvin (2.8) |

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Hydrazide Derivatives. ekb.eg

Furthermore, the presence of a bromo substituent in heterocyclic compounds has been associated with enhanced antimicrobial activity. For example, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antifungal properties. nih.gov

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and heterocyclic compounds bearing a bromo substituent have shown significant promise. nih.gov The presence of a halogen atom at the 6-position of a quinazoline (B50416) ring, for instance, has been shown to improve anticancer effects. nih.gov A series of 6-bromo quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov One compound, 8a, demonstrated potent activity against MCF-7 and SW480 cancer cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov

| Compound | Cell Line | IC50 (µM) |

| 8a | MCF-7 | 15.85 ± 3.32 |

| 8a | SW480 | 17.85 ± 0.92 |

| Erlotinib (Control) | MCF-7 | 9.9 ± 0.14 |

Table 3: In Vitro Cytotoxic Activity of a 6-Bromo Quinazolinone Derivative. nih.gov

Similarly, bromophenol derivatives have been investigated for their anticancer potential. mdpi.com While not direct analogs, these studies highlight the importance of the bromo substituent in conferring cytotoxic properties. In another study, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited significant activity against A549 and HepG2 cancer cell lines. nih.govmdpi.com

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. mdpi.comnih.gov Given these findings, derivatives of this compound represent a promising scaffold for the development of novel anticancer agents.

Central Nervous System (CNS) Activity (e.g., depression, anxiety, Parkinson's disease, ADHD)

While direct studies on this compound are not extensively available, the therapeutic potential of related pyridine derivatives in CNS disorders is well-documented. Nicotine (B1678760), a prominent pyridine alkaloid, and its analogs have been investigated for their neuroprotective effects. researchgate.netnih.govfrontiersin.orgnih.gov

For instance, a nicotine analog, (E)-nicotinaldehyde O-cinnamyloxime, has demonstrated neuroprotective properties by enhancing cell viability and reducing oxidative stress in in-vitro models of Parkinson's disease. researchgate.netnih.gov This suggests that the nicotinaldehyde scaffold, a key feature of this compound, could be a valuable starting point for designing novel neuroprotective agents. The mechanism of action for these neuroprotective effects is often linked to the modulation of nicotinic acetylcholine receptors (nAChRs). frontiersin.orgnih.gov

Furthermore, derivatives of pyridine have been explored for their potential in treating a range of CNS conditions. Some pyridine alkaloids have shown promise in addressing symptoms of anxiety, depression, and attention deficit hyperactivity disorder (ADHD). nih.gov The structural features of this compound, specifically the bromo and methyl substitutions on the pyridine ring, could modulate its binding affinity and selectivity for various nAChR subtypes, potentially influencing its CNS activity profile. The development of selective nAChR ligands is a key strategy in minimizing the adverse effects associated with less selective compounds like nicotine.

Research into compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces parkinsonism-like symptoms, has highlighted the importance of the pyridine metabolic pathway in neurotoxicity. nih.gov Understanding the biotransformation of pyridine derivatives within the CNS is crucial for developing safe and effective therapeutic agents. nih.gov

The following table summarizes the CNS activities of some pyridine derivatives, providing a basis for the potential activities of this compound analogs.

| Derivative Class | CNS Activity | Investigated Conditions | Key Findings |

| Nicotine Analogs | Neuroprotective | Parkinson's Disease | Improved cell viability and reduced oxidative stress in vitro. researchgate.netnih.gov |

| Pyridine Alkaloids | Anxiolytic, Antidepressant | Anxiety, Depression, ADHD | Showed potential therapeutic effects in animal models. nih.gov |

| MPTP-like Compounds | Neurotoxic | Parkinsonism | Induces symptoms similar to Parkinson's disease. nih.gov |

Anti-inflammatory Activity

The pyridine scaffold is a constituent of various compounds with recognized anti-inflammatory properties. mdpi.comnih.gov The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. While direct evidence for this compound is limited, studies on related structures provide insights into its potential anti-inflammatory activity.

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in animal models. nih.gov These effects are thought to be linked to their iron-chelating properties, which can inhibit iron-dependent enzymes involved in the inflammatory cascade, such as cyclooxygenase and lipoxygenase. nih.gov

Furthermore, pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic ring system with pyridine, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins. nih.govnih.gov The mechanism often involves the suppression of the NF-κB signaling pathway. nih.gov The aldehyde group in this compound could potentially engage in reactions that modulate inflammatory responses. For example, some aldehydes have been shown to possess anti-inflammatory properties. youtube.com

The table below presents data on the anti-inflammatory activity of selected pyridine and pyrimidine derivatives, suggesting potential avenues for the investigation of this compound.

| Compound Class | Model | Key Findings | Potential Mechanism |

| 3-Hydroxy Pyridine-4-One Derivatives | Carrageenan-induced paw edema | Significant reduction in inflammation. nih.gov | Iron chelation, inhibition of cyclooxygenase and lipoxygenase. nih.gov |

| Pyrimidine Derivatives | In vitro cell models | Decreased expression of IL-6, IL-8, TNF-α. nih.gov | Inhibition of NF-κB pathway, suppression of pro-inflammatory cytokines. nih.gov |

| Pyridine Dicarbonitriles | Carrageenan-induced paw edema | Showed a wide range of anti-inflammatory effects. acs.org | Inhibition of inflammatory mediators. acs.org |

| Pyridine-based Hydrazides | In vitro protein denaturation | Inhibition of protein denaturation, with IC50 values indicating anti-inflammatory potential. acs.org | Not fully elucidated. |

Other Potential Therapeutic Applications (e.g., cardiovascular agents)

Beyond CNS and anti-inflammatory activities, the pyridine scaffold is present in drugs with a variety of other therapeutic applications, including cardiovascular agents. The diverse biological activities of pyridine derivatives suggest that this compound and its analogs could be explored for a range of therapeutic uses. mdpi.comnih.gov

For instance, marine-derived compounds containing various heterocyclic cores have been investigated for their potential in treating cardiovascular diseases. These compounds have demonstrated a range of beneficial effects, including antioxidant, anti-inflammatory, and lipid-lowering properties, which are relevant to cardiovascular health. nih.gov While specific data on nicotinaldehyde derivatives in this context is scarce, the general versatility of the pyridine ring suggests this as a possible area of investigation.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding the structure-activity relationship (SAR) is crucial for the design of potent and selective therapeutic agents.

For many biologically active pyridine compounds, the pyridine nitrogen atom is a key pharmacophoric feature, often involved in hydrogen bonding or other interactions with biological targets. In the context of CNS activity, particularly for compounds targeting nAChRs, the pyridine ring and a basic nitrogen center (often in a side chain) are critical for binding. The aldehyde group at the 3-position of this compound, along with the bromo and methyl groups at positions 6 and 5 respectively, are expected to significantly influence its pharmacological profile. The aldehyde can act as a hydrogen bond acceptor or be a precursor for the synthesis of more complex derivatives.

Studies on various pyridine derivatives have provided insights into how different substituents affect their biological activity:

Halogen Substitution: The presence of a halogen, such as the bromine atom in this compound, can modulate the electronic properties and lipophilicity of the molecule. In some cases, halogenation has been shown to enhance the antiproliferative activity of pyridine derivatives, although in other instances, it can lead to a decrease in activity. mdpi.com The position of the halogen is also critical.

Methyl Substitution: The methyl group at the 5-position can influence the steric and electronic properties of the pyridine ring. The position and nature of alkyl groups can impact binding affinity to target receptors and metabolic stability.

Aldehyde Group: The aldehyde function at the 3-position is a reactive group that can participate in various chemical transformations, allowing for the synthesis of a wide range of derivatives such as Schiff bases, oximes, and hydrazones. This versatility makes it a valuable handle for modifying the compound's properties to enhance efficacy and selectivity. For example, the conversion of the aldehyde to an oxime has been shown to yield neuroprotective compounds. nih.gov

The following table summarizes some general SAR observations for pyridine derivatives that could be relevant for the design of analogs of this compound.

| Structural Modification | Effect on Biological Activity | Example Context |

| Halogenation (e.g., Bromine) | Can increase or decrease activity depending on position and target. | Antiproliferative activity of pyridine derivatives. mdpi.com |

| Methyl Group | Influences steric and electronic properties, affecting receptor binding. | CNS activity of pyridine derivatives. |

| Aldehyde/Derivatization | Allows for the creation of diverse analogs with potentially enhanced activity. | Neuroprotective oxime derivatives from nicotinaldehyde. nih.gov |

Mechanism of Action Investigations

The mechanism of action of pyridine derivatives is diverse and target-dependent. For CNS effects, a primary mechanism involves interaction with nAChRs. Nicotine and its analogs act as agonists at these receptors, leading to the release of various neurotransmitters. nih.gov The specific nAChR subtype selectivity (e.g., α7 vs. α4β2) is a key determinant of the pharmacological effect and is influenced by the substitution pattern on the pyridine ring.

For anti-inflammatory actions, several mechanisms have been proposed for pyridine and related heterocyclic compounds. These include:

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some pyridine derivatives can inhibit COX-1 and COX-2, thereby reducing the production of prostaglandins. nih.govyoutube.com

Suppression of Pro-inflammatory Cytokines: Many pyridine and pyrimidine derivatives have been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govnih.gov This is often achieved through the modulation of intracellular signaling pathways like NF-κB.

Iron Chelation: As seen with 3-hydroxy pyridine-4-one derivatives, the ability to chelate iron can contribute to anti-inflammatory effects by inhibiting iron-dependent enzymes. nih.gov

The aldehyde group of this compound could also be involved in its mechanism of action, potentially through covalent interactions with biological targets, although this would require further investigation.

Advanced Spectroscopic Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be required for an unambiguous structural assignment of 6-Bromo-5-methylnicotinaldehyde.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aldehydic proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) would be indicative of their relative positions.

¹³C NMR offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the methyl carbon.

2D NMR Techniques such as gCOSY (Correlation Spectroscopy), gHSQC (Heteronuclear Single Quantum Coherence), and gHMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular puzzle.

gCOSY would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.

gHSQC would correlate directly bonded proton and carbon atoms.

gHMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the methyl and aldehyde groups to the correct positions on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, further confirming the substitution pattern.

DOSY (Diffusion-Ordered Spectroscopy) could be used to confirm the presence of a single species in solution.

Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on general principles for similar structures, as specific experimental data is not available.

Interactive Table: Predicted NMR Data| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 190 - 195 |

| Pyridine Ring H | 7.5 - 8.5 (doublets) | 120 - 160 |

Mass Spectrometry (e.g., HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful tool for determining the elemental composition and exact mass of a compound. For this compound (C₇H₆BrNO), HRMS-ESI would provide a highly accurate mass measurement of the molecular ion. This would allow for the confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong absorption band around 1700-1730 cm⁻¹ would indicate the presence of the aldehyde carbonyl (C=O) group. Bands in the region of 2800-2900 cm⁻¹ and 2700-2800 cm⁻¹ would correspond to the C-H stretching of the aldehyde. Aromatic C-H and C=C/C=N stretching vibrations would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Interactive Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1700 - 1730 |

| Aldehyde C-H Stretch | 2700 - 2900 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its substituted pyridine ring conjugated to an aldehyde group, would be expected to show characteristic absorption maxima (λ_max) in the UV-Vis spectrum. These absorptions would correspond to π → π* and n → π* electronic transitions. The exact positions of these maxima would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. Obtaining a suitable single crystal of the compound would be a prerequisite for this analysis. The resulting crystal structure would confirm the planar structure of the pyridine ring and the relative orientation of the bromo, methyl, and aldehyde substituents.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the geometric and electronic properties of a compound. For 6-Bromo-5-methylnicotinaldehyde, these calculations would be crucial in elucidating its fundamental chemical nature.

Electronic Structure Analysis

An electronic structure analysis of this compound would reveal the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are critical for understanding its reactivity. The analysis would also detail the nature of the chemical bonds and the influence of the bromo, methyl, and aldehyde substituents on the pyridine (B92270) ring's electronic environment. While specific data is not available, a typical output would involve molecular electrostatic potential (MEP) maps, which visually represent the electron distribution.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). A low HOMO-LUMO energy gap generally suggests higher chemical reactivity. For this compound, determining these values would be a primary goal of a computational study.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is often used to predict the interaction between a small molecule (ligand) and a protein target.

A molecular docking study of this compound would require a specific biological target. For instance, if this compound were being investigated as a potential inhibitor of a particular enzyme, docking simulations would be performed to predict its binding affinity and mode of interaction within the enzyme's active site. Such studies on related bromo-substituted heterocyclic compounds have been performed to evaluate their potential as anticancer agents by docking them with targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov However, no such studies have been published specifically for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and the stability of its potential complexes with biological macromolecules. An MD simulation would offer insights beyond the static picture provided by molecular docking, revealing the stability of predicted binding poses and potential allosteric effects.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic and steric properties of the molecule, it is possible to forecast which sites are most susceptible to nucleophilic or electrophilic attack. For substituted pyridines, the position of the substituents significantly influences the regioselectivity of further functionalization. For example, the bromine atom and the aldehyde group, being electron-withdrawing, would influence the reactivity of the pyridine ring.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a crucial part of the early drug discovery process. These computational models estimate the pharmacokinetic and toxicological properties of a compound. For this compound, a typical ADMET profile would be generated using various predictive models.

Table 1: Hypothetical In Silico ADMET Predictions for this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Potential for central nervous system activity. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the compound. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | A likely route of elimination. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | To be evaluated experimentally. |

| Mutagenicity (Ames Test) | Low Probability | Generally considered non-mutagenic. |

Note: The data in this table is hypothetical and serves as an example of the output of in silico ADMET prediction tools. Actual values would need to be determined through specific computational studies.

Studies on other brominated compounds have utilized tools like SwissADME to predict their drug-likeness and pharmacokinetic properties. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The primary recognized role of 6-Bromo-5-methylnicotinaldehyde is as a reactive intermediate in organic synthesis. Its pyridine (B92270) ring, substituted with a bromine atom, a methyl group, and an aldehyde functional group, offers a versatile platform for constructing more complex molecular architectures.

A key application of this compound has been demonstrated in the synthesis of epoxide derivatives. In a patented process, this compound is treated with trimethylsulfonium (B1222738) iodide in the presence of a base like sodium hydride to form the corresponding epoxide. This epoxide can then undergo nucleophilic ring-opening with reagents such as 2-aminoethanol. nih.gov This reactivity highlights its utility as a building block for creating molecules with potential biological activity.

Future research in this area could focus on expanding the repertoire of reactions utilizing this compound. The aldehyde group is a prime site for a variety of chemical transformations, including but not limited to:

Reductive amination: To produce a range of substituted aminomethylpyridines.

Wittig and related olefination reactions: To introduce diverse side chains.

Condensation reactions: To form heterocyclic systems.

Oxidation and reduction reactions: To yield the corresponding carboxylic acid or alcohol, respectively.

The bromine atom on the pyridine ring is also a valuable handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The development of efficient, one-pot, and multicomponent reactions starting from this compound could significantly streamline the synthesis of novel and structurally diverse compound libraries. nih.gov

Table 1: Synthetic Utility of this compound

| Starting Material | Reagents | Product Type | Potential Further Reactions |

| This compound | Trimethylsulfonium iodide, Base | Epoxide | Nucleophilic ring-opening |

| This compound | Amines, Reducing agent | Substituted aminomethylpyridines | N-alkylation, N-acylation |

| This compound | Phosphonium ylides | Alkenylpyridines | Cycloadditions, Hydrogenations |

Expanding the Scope of Biological Applications

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications. nih.govrsc.org Pyridine-containing compounds have shown diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

While there is no specific data on the biological activity of this compound itself, its derivatives hold considerable promise. The structural motifs present in this compound—a halogenated pyridine with methyl and aldehyde functionalities—are features often associated with biological activity. For instance, bromo-substituted imidazo[4,5-b]pyridines have demonstrated antiviral and antiproliferative activities. mdpi.com

Future research should focus on synthesizing a library of derivatives from this compound and screening them for various biological activities. Potential areas of investigation include:

Anticancer agents: The pyridine ring is a core component of many kinase inhibitors used in cancer therapy. rsc.org

Antimicrobial agents: The ability of the pyridine nucleus to interact with biological targets makes it a valuable component in the design of new antibacterial and antifungal compounds. nih.govresearchgate.net

Neurological disorders: Pyridine derivatives are prevalent in drugs targeting the central nervous system. rsc.org

Systematic structure-activity relationship (SAR) studies on these derivatives will be crucial to identify key structural features responsible for any observed biological effects and to optimize lead compounds.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate various stages of the drug development pipeline, from target identification to lead optimization. nih.gov

For a molecule like this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of this compound before they are synthesized. This can help prioritize the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties for a specific biological target.

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and cost-effective synthetic routes to complex target molecules derived from this compound. nih.govresearchgate.net

By leveraging AI and ML, researchers can explore the chemical space around this compound more effectively and increase the chances of discovering new drug candidates.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and developing new ones. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and transition states of reactions involving this compound. dntb.gov.uamaterialsciencejournal.org

Future mechanistic studies could investigate:

The precise role of the substituents (bromo and methyl groups) on the reactivity of the aldehyde group.

The mechanisms of metal-catalyzed cross-coupling reactions at the bromine-substituted position.

The stereoselectivity of reactions involving the formation of chiral centers.

Combining computational studies with experimental kinetic and isotopic labeling studies will provide a comprehensive picture of the reaction pathways, enabling more rational and efficient synthesis design.

Potential in Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, has applications in areas such as materials science, catalysis, and drug delivery. Pyridine-based ligands are widely used in the construction of self-assembled supramolecular architectures due to the coordinating ability of the nitrogen atom. rsc.orgnih.gov

The aldehyde group in this compound can participate in the formation of dynamic covalent bonds, such as imines, which are useful in the construction of self-healing materials and stimuli-responsive systems. The pyridine nitrogen can coordinate with metal ions to form well-defined metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

Future research could explore the use of this compound and its derivatives as building blocks for:

Molecular sensors: Where the binding of an analyte to a supramolecular assembly induces a detectable signal.

Smart materials: Materials that can respond to external stimuli such as light, heat, or pH.

Catalytic systems: Where the supramolecular framework can enhance the activity or selectivity of a catalyst.

The unique combination of a coordinating pyridine ring and a reactive aldehyde group makes this compound a promising candidate for the design of novel functional supramolecular systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-5-methylnicotinaldehyde, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via bromination of 5-methylnicotinaldehyde using bromine or brominating agents (e.g., NBS) under inert atmospheres at low temperatures (0–5°C) to minimize side reactions. Purification often involves column chromatography or recrystallization .

- Key Parameters : Control of stoichiometry, reaction time, and temperature is critical. Anhydrous solvents (e.g., DCM or THF) and catalysts like FeBr₃ may enhance regioselectivity.

Q. How is this compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to identify aldehyde protons (~9.8 ppm) and bromine/methyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 216.0).

- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects of bromine and methyl groups .

- Purity Assessment : HPLC with UV detection (λ ~270 nm) or GC-MS quantifies impurities (<2%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 5-methylnicotinaldehyde derivatives?

- Electronic and Steric Factors : Bromination at the 6-position is favored due to the electron-withdrawing aldehyde group directing electrophilic substitution. Methyl at position 5 sterically hinders competing sites. Computational studies (DFT) can model charge distribution and transition states .

- Comparative Data : Analogues like 6-Bromo-4-methylnicotinaldehyde show altered regioselectivity, highlighting the methyl group’s positional influence .

Q. How does this compound interact with biological targets, and what are its implications in medicinal chemistry?

- Biochemical Interactions : The aldehyde group forms Schiff bases with lysine residues in enzymes (e.g., dehydrogenases), while bromine enhances electrophilicity for covalent inhibition. Studies on cytochrome P450 isoforms suggest potential metabolic interference, though methyl substitution may reduce toxicity compared to fluoro analogues .

- Case Study : Derivatives of this compound have been used to develop kinase inhibitors, with IC₅₀ values <100 nM in preclinical models .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound?

- Troubleshooting Strategies :

- Replication : Verify synthetic protocols (e.g., inert atmosphere integrity, reagent purity).

- Analytical Validation : Cross-check characterization with multiple techniques (e.g., 2D NMR for ambiguous peaks).

- Biological Assays : Use standardized cell lines (e.g., HEK293) and controls to minimize variability .

Comparative Structural Analysis

Safety and Handling Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.